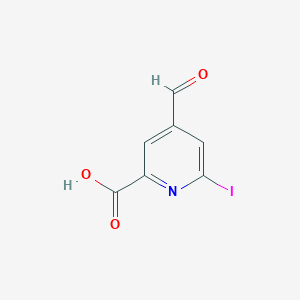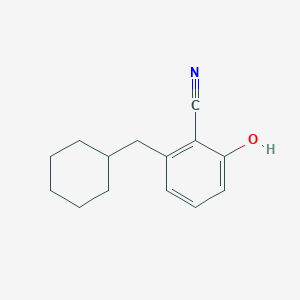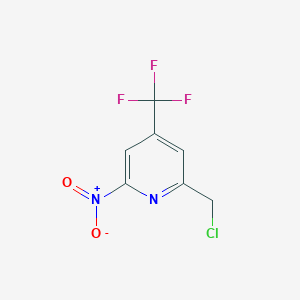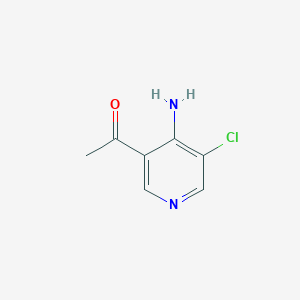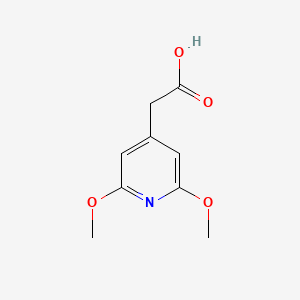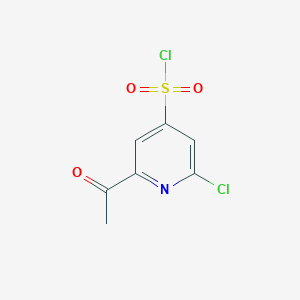
2-Acetyl-6-chloropyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-chloropyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of an acetyl group, a chloropyridine ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride typically involves the chlorination of 2-acetylpyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as phosphorus trichloride and sulfuryl chloride. The process can be summarized as follows:
Chlorination: 2-Acetylpyridine is treated with phosphorus trichloride to introduce the chlorine atom at the 6-position of the pyridine ring.
Sulfonylation: The chlorinated intermediate is then reacted with sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The chloropyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed by coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-chloropyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-chloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloropyridine ring can participate in electrophilic aromatic substitution reactions, while the acetyl group can undergo various transformations depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Chloropyridine-4-sulfonyl chloride: Lacks the acetyl group, limiting its applications in certain synthetic routes.
2-Acetyl-6-bromopyridine: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in coupling reactions.
Uniqueness: 2-Acetyl-6-chloropyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (acetyl, chloropyridine, and sulfonyl chloride), making it a versatile intermediate for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H5Cl2NO3S |
|---|---|
Molekulargewicht |
254.09 g/mol |
IUPAC-Name |
2-acetyl-6-chloropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(14(9,12)13)3-7(8)10-6/h2-3H,1H3 |
InChI-Schlüssel |
MHMYGLAKVOLBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
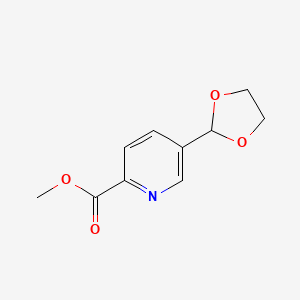
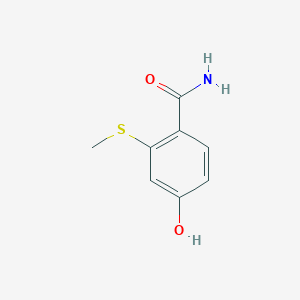
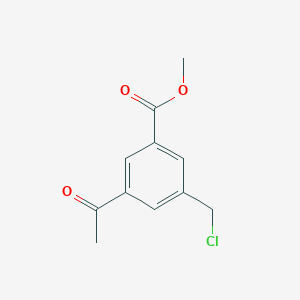
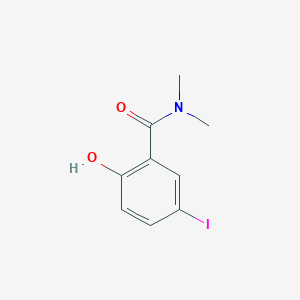
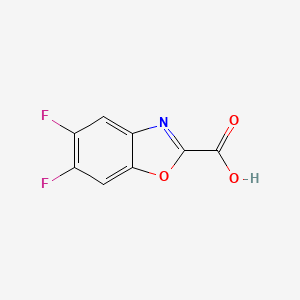
![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)
